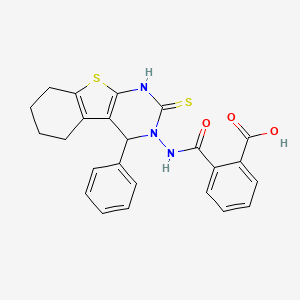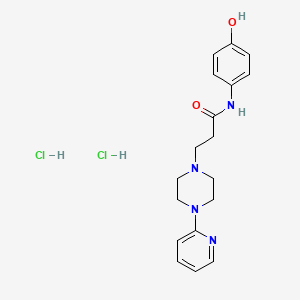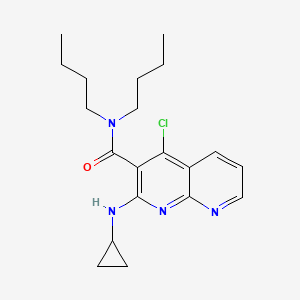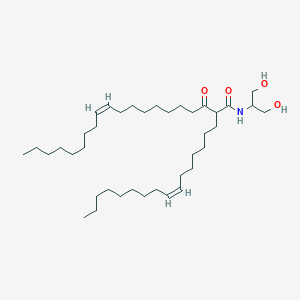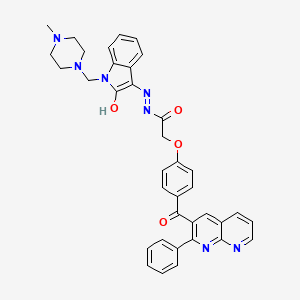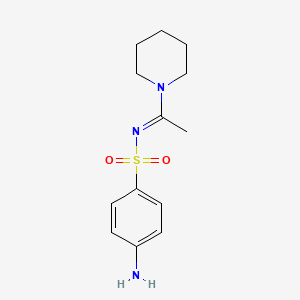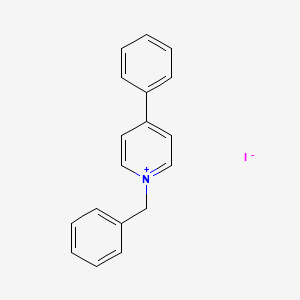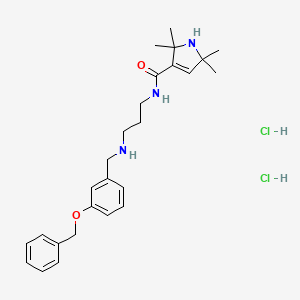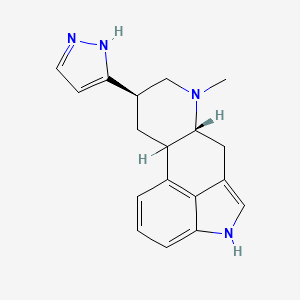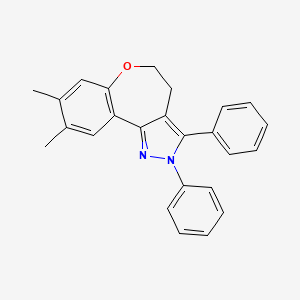
N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El mono-oleato de N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano es un compuesto químico conocido por su estructura y propiedades únicas. Es ampliamente utilizado en diversas aplicaciones industriales y científicas debido a su reactividad y grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del mono-oleato de N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano generalmente implica la reacción de N,N-Dimetil-1,3-propandiamina con grupos 2-hidroxopropil en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador para asegurar la formación del producto deseado. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH específicos para optimizar el rendimiento y la pureza del compuesto.
Métodos de Producción Industrial
La producción industrial de este compuesto implica la síntesis a gran escala utilizando reactores químicos avanzados. El proceso está optimizado para un alto rendimiento y eficiencia, asegurando que el compuesto cumpla con las especificaciones requeridas para diversas aplicaciones. El proceso de producción incluye pasos de purificación para eliminar cualquier impureza y garantizar la calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El mono-oleato de N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción varían dependiendo del producto deseado, incluyendo la temperatura, la presión y la elección del solvente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que se pueden utilizar en diferentes aplicaciones. Estos productos conservan la estructura principal del compuesto original pero exhiben diferentes propiedades debido a los cambios en los grupos funcionales.
Aplicaciones Científicas De Investigación
El mono-oleato de N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: El compuesto se utiliza en estudios bioquímicos para comprender sus interacciones con moléculas biológicas.
Industria: El compuesto se utiliza en la producción de polímeros, recubrimientos y otros materiales debido a su reactividad y grupos funcionales.
Mecanismo De Acción
El mecanismo de acción del mono-oleato de N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano implica su interacción con diversos objetivos moleculares. Los grupos funcionales del compuesto le permiten formar enlaces con diferentes moléculas, lo que lleva a diversos efectos. Las vías implicadas incluyen:
Unión a enzimas: El compuesto puede unirse a enzimas específicas, alterando su actividad y provocando diferentes efectos bioquímicos.
Interacción con receptores: Puede interactuar con receptores celulares, desencadenando diversas respuestas celulares.
Formación de complejos: El compuesto puede formar complejos con otras moléculas, lo que lleva a cambios en sus propiedades y funciones.
Comparación Con Compuestos Similares
Compuestos Similares
Compuestos similares al mono-oleato de N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano incluyen:
- N,N-Dimetil-N',N'-bis(2-hidroxietil)-1,3-diaminopropano
- N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano
- N,N-Dimetil-N',N'-bis(2-hidroxibutil)-1,3-diaminopropano
Unicidad
El mono-oleato de N,N-Dimetil-N',N'-bis(2-hidroxopropil)-1,3-diaminopropano es único debido a sus grupos funcionales y estructura específicos, que le confieren una reactividad y propiedades distintivas. Su capacidad para sufrir diversas reacciones químicas y formar diferentes productos lo hace valioso en múltiples aplicaciones.
Propiedades
Número CAS |
72018-20-3 |
|---|---|
Fórmula molecular |
C29H60N2O4 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-; |
Clave InChI |
GJTVOKRWPCVEEN-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


